molecular formula C24H25N3O4 B2528487 N-(2,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-43-7

N-(2,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2528487
M. Wt: 419.481
InChI Key: QIJICQXSZUFEFJ-UHFFFAOYSA-N
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Description

The compound "N-(2,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural motifs, such as the presence of a dimethylphenyl group, a morpholino group, and an acetamide moiety. These structural features are often seen in molecules with pharmacological potential.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides involves the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, followed by debenzylation to yield the final products with good yields . Similarly, the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides starts from hydroxyphenylacetic acid, which is condensed with aromatic amines and then with 1-(2-chloroethyl) morpholine hydrochloride . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been characterized using various techniques such as IR, 1H NMR, mass spectrometry, and elemental analysis . The title compound "N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide" crystallizes with four molecules in the asymmetric unit, and its molecular conformation is similar to other closely related acetanilides . This suggests that the compound of interest may also exhibit a conformation similar to these related structures.

Chemical Reactions Analysis

The chemical reactions involving related compounds are not explicitly detailed in the provided papers. However, the synthesis processes imply that these compounds can participate in reactions typical for acetamides, such as condensation and debenzylation , as well as reactions involving chloroethyl morpholine hydrochloride . These reactions are crucial for constructing the complex molecular architecture of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include their ability to form crystals and their molecular conformations, as evidenced by the crystallization of "N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide" . The antimicrobial activity of some synthesized compounds indicates that they have significant biological properties, which were assessed using the disc agar diffusion technique . These properties are indicative of the potential physical and chemical characteristics of the compound .

Scientific Research Applications

Morpholine Derivatives in Scientific Research

  • Neuroprotective and Cognitive Enhancing Properties : Research on morpholine derivatives has highlighted their potential in improving memory and learning, offering neuroprotective properties, and correcting behavioral disorders. For example, certain morpholine analogues have been studied for their ability to enhance glutamatergic transmission and interact with key mediators in cholinergic synapses, suggesting a possible role in treating neurological disorders such as Alzheimer's disease (Semina et al., 2016).

  • Antituberculosis Activity : The antituberculosis activity of organotin complexes with ligands related to morpholine derivatives has been scrutinized, showing that certain complexes exhibit superior activity. This suggests potential applications in developing antituberculosis agents that leverage the structural diversity of organotin moiety in combination with morpholine or similar compounds (Iqbal et al., 2015).

  • Synthetic and Pharmaceutical Applications : Morpholine and its derivatives have been noted for their broad spectrum of pharmaceutical applications. Recent synthetic methods have developed various new derivatives, showing potent pharmacophoric activities. This suggests that the compound might have applications in developing new therapeutic agents or in enhancing the properties of existing drugs (Mohammed et al., 2015).

  • Role in Tissue Protection, Regeneration, and Immunity : Exploring the mechanisms beyond the nervous system, studies have suggested that compounds like N,N-dimethyltryptamine, which share structural similarities with morpholine derivatives, could have roles in cellular protective mechanisms. This opens potential research avenues for the compound in fields such as tissue regeneration and immunology (Frecska et al., 2013).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-16-7-8-17(2)20(13-16)25-24(30)23(29)19-14-27(21-6-4-3-5-18(19)21)15-22(28)26-9-11-31-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJICQXSZUFEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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